![molecular formula C11H7F6N3 B1659355 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole CAS No. 646989-38-0](/img/structure/B1659355.png)
1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole
Overview
Description
“1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole” is a complex organic compound. It contains a triazole ring, which is a five-membered heterocyclic moiety that possesses two carbon and three nitrogen atoms . The compound also contains a phenyl group substituted with two trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole” is complex, with a triazole ring attached to a phenyl ring substituted with two trifluoromethyl groups . The exact structure would require further analysis using techniques such as X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that similar compounds can act as activators for p-tolyl thioglycoside donors . They can activate these donors at room temperature, leading to efficient glycosylation of various alcoholic acceptors .
Biochemical Pathways
The activation of p-tolyl thioglycoside donors suggests that it may play a role in the glycosylation process . This process is crucial for the construction of biologically relevant glycosidic linkages, such as α-idosides, α-galactoamines, β-mannosides, and β-rhamnosides .
Result of Action
The activation of p-tolyl thioglycoside donors and the subsequent glycosylation of various alcoholic acceptors suggest that it may have significant effects on cellular processes involving these molecules .
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N3/c1-6-5-18-19-20(6)9-3-7(10(12,13)14)2-8(4-9)11(15,16)17/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKVVVGMEYEXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381610 | |
Record name | 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole | |
CAS RN |
646989-38-0 | |
Record name | 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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